(3S,4R)-4-[(2,3-difluorophenyl)amino]oxolan-3-ol
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Overview
Description
(3S,4R)-4-((2,3-Difluorophenyl)amino)tetrahydrofuran-3-ol is a chiral compound characterized by the presence of a tetrahydrofuran ring substituted with a difluorophenylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R)-4-((2,3-Difluorophenyl)amino)tetrahydrofuran-3-ol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,3-difluoroaniline and a suitable tetrahydrofuran derivative.
Formation of Intermediate: The intermediate is formed through a series of reactions, including nucleophilic substitution and cyclization.
Final Product: The final product is obtained through purification and characterization techniques, such as chromatography and spectroscopy.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:
Batch Reactors: Utilized for controlled reaction conditions.
Continuous Flow Reactors: Employed for efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
(3S,4R)-4-((2,3-Difluorophenyl)amino)tetrahydrofuran-3-ol undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions involving halogenating agents or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols.
Scientific Research Applications
(3S,4R)-4-((2,3-Difluorophenyl)amino)tetrahydrofuran-3-ol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (3S,4R)-4-((2,3-Difluorophenyl)amino)tetrahydrofuran-3-ol involves its interaction with specific molecular targets and pathways. These interactions may include:
Binding to Enzymes: Inhibition or activation of enzymatic activity.
Receptor Interaction: Modulation of receptor signaling pathways.
Cellular Pathways: Influence on cellular processes such as apoptosis or proliferation.
Comparison with Similar Compounds
Similar Compounds
(3S,4R)-4-((2,3-Difluorophenyl)amino)tetrahydrofuran-3-ol: Unique due to its specific stereochemistry and functional groups.
Other Tetrahydrofuran Derivatives: Compounds with similar ring structures but different substituents.
Difluorophenyl Compounds: Molecules containing the difluorophenyl group but lacking the tetrahydrofuran ring.
Uniqueness
The uniqueness of (3S,4R)-4-((2,3-Difluorophenyl)amino)tetrahydrofuran-3-ol lies in its specific combination of stereochemistry and functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C10H11F2NO2 |
---|---|
Molecular Weight |
215.20 g/mol |
IUPAC Name |
(3S,4R)-4-(2,3-difluoroanilino)oxolan-3-ol |
InChI |
InChI=1S/C10H11F2NO2/c11-6-2-1-3-7(10(6)12)13-8-4-15-5-9(8)14/h1-3,8-9,13-14H,4-5H2/t8-,9-/m1/s1 |
InChI Key |
SKQNCOXLFCGADS-RKDXNWHRSA-N |
Isomeric SMILES |
C1[C@H]([C@@H](CO1)O)NC2=C(C(=CC=C2)F)F |
Canonical SMILES |
C1C(C(CO1)O)NC2=C(C(=CC=C2)F)F |
Origin of Product |
United States |
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